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Get Quote

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure” due to its ability to bind to

various biological targets, leading to a wide spectrum of pharmacological activities.[3] Its
derivatives are integral to drugs with applications ranging from antimalarial (e.g., chloroquine)
to anticancer and antimicrobial therapies.[1][2][4]

The strategic placement of a hydroxyl group at the C-6 position and halogens (F, Cl, Br, |) at
other positions on the ring system is not arbitrary.

e The 6-Hydroxy Group: This functional group can act as a hydrogen bond donor and
acceptor, facilitating interactions with biological targets like enzyme active sites. Its phenolic
nature also imparts antioxidant properties.

e Halogenation: Introducing halogens profoundly impacts the molecule's lipophilicity, electronic
distribution, and metabolic stability. This can enhance membrane permeability, improve
binding affinity to target proteins, and block metabolic degradation, often leading to increased
potency and a more favorable pharmacokinetic profile.
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Synthesis of Halogenated Quinolin-6-ol Derivatives

The synthesis of these derivatives can be approached in two primary ways: by constructing the
quinoline ring from already halogenated precursors or by halogenating a pre-formed quinolin-6-
ol core. Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedlander
reactions are often adapted for this purpose.[5]

General Synthetic Strategy: Modified Friedlander
Annulation

The Friedlander synthesis, which involves the condensation of a 2-aminoaryl aldehyde or
ketone with a compound containing an a-methylene group, is a versatile method for producing
substituted quinolines.[5] To synthesize a halogenated quinolin-6-ol derivative, one might start
with a halogenated 2-amino-5-hydroxybenzaldehyde.

Rationale: This approach builds the core structure with the key functional groups (halogen,
hydroxyl) already in place, avoiding potentially harsh halogenation steps on the sensitive
quinoline ring later in the synthesis, which could lead to undesired isomers or degradation.

Experimental Protocol: Synthesis of 7-chloro-4-
methylquinolin-6-ol

This protocol outlines a representative synthesis using a modified Friedlander approach.
Step 1: Synthesis of 2-amino-4-chloro-5-hydroxybenzaldehyde (Precursor)
o Starting Material: 5-chloro-2-nitrophenol.

o Formylation: Introduce a formyl group ortho to the hydroxyl group using a Reimer-Tiemann
or similar formylation reaction.

e Reduction: Reduce the nitro group to an amine using a standard reducing agent like
SnCI2/HCI or catalytic hydrogenation (Hz/Pd-C).

« Purification: Purify the resulting 2-amino-4-chloro-5-hydroxybenzaldehyde via column
chromatography or recrystallization.
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Step 2: Friedlander Condensation

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-chloro-5-
hydroxybenzaldehyde and 1.2 equivalents of ethyl acetoacetate in ethanol.

Catalysis: Add a catalytic amount of a base, such as piperidine or potassium hydroxide, to
the solution.

o Causality: The base deprotonates the a-methylene group of ethyl acetoacetate, creating a
nucleophilic enolate that attacks the carbonyl carbon of the aldehyde, initiating the
condensation.

Cyclization: Reflux the mixture for 4-6 hours. The initial condensation product will undergo
intramolecular cyclization and subsequent dehydration to form the quinoline ring.

Workup: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol,
and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column
chromatography.

Step 3: Saponification (if necessary)

If the reaction with ethyl acetoacetate results in an ester at the 3-position, it can be removed.

Hydrolysis: Dissolve the crude product in an agueous solution of sodium hydroxide (10-
20%).

Heating: Heat the mixture at reflux for 2-3 hours to hydrolyze the ester.

Acidification: Cool the reaction mixture and carefully acidify with concentrated HCI until the
pH is neutral. The desired 7-chloro-4-methylquinolin-6-ol will precipitate.

Final Purification: Filter the product, wash with distilled water, and recrystallize from a
suitable solvent like ethanol/water to obtain the pure compound.

Visualization: Synthetic Workflow
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Caption: Workflow for the synthesis of a halogenated quinolin-6-ol derivative.
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Biological Activities and Mechanisms of Action

Halogenated quinolin-6-ol derivatives exhibit a remarkable breadth of biological activities,
primarily centered on antimicrobial and anticancer effects.

Potent Antimicrobial and Antibiofilm Activity

A significant body of research highlights the efficacy of halogenated quinolines (HQs) against
drug-resistant Gram-positive bacteria and their biofilms.[6][7][8] These compounds are
particularly notable for their ability to eradicate persistent bacterial cells within biofilms, which
are notoriously tolerant to conventional antibiotics.[8][9]

Key Findings:

o Select HQs demonstrate potent activity against methicillin-resistant Staphylococcus aureus
(MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant
Enterococcus (VRE).[7][9]

o For example, one derivative, HQ 2, showed a minimum inhibitory concentration (MIC) of 0.59
UM against MRSE and a minimum biofilm eradication concentration (MBEC) of 2.35 uM.[6]

[8]

e The mechanism is often not based on membrane destruction, which is common for other
biofilm-eradicating agents, suggesting a more specific mode of action.[9]

Data Summary: Antimicrobial Activity of Select Halogenated Quinolines

Compound ID Organism MIC (pM) MBEC (pM) Reference
HQ 2 MRSE 35984 0.59 2.35 [6][8]

HQ-3 MRSE - 3.0 9]

HQ-6 MRSA - 125 [9]

HQ-4, 5, 6 VRE - 1.0 [9]

Experimental Protocol: Determining MIC and MBEC
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1. Minimum Inhibitory Concentration (MIC) Assay:

o Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using
appropriate bacterial growth medium (e.g., Tryptic Soy Broth).

 Inoculation: Add a standardized inoculum of the bacterial strain (e.g., MRSA) to each well.
Include positive (bacteria, no compound) and negative (medium only) controls.

¢ Incubation: Incubate the plate at 37°C for 18-24 hours.

e Analysis: The MIC is the lowest concentration of the compound that completely inhibits
visible bacterial growth.

2. Minimum Biofilm Eradication Concentration (MBEC) Assay:

 Biofilm Formation: Grow biofilms on the pegs of a Calgary Biofilm Device (CBD) lid by
placing it in a 96-well plate containing bacterial culture and incubating for 24 hours.

o Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the test
compound.

 Incubation: Incubate for another 24 hours to challenge the established biofilm.

e Recovery: Transfer the peg lid to a recovery plate containing fresh growth medium and
sonicate to dislodge surviving bacteria from the pegs.

» Analysis: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration
of the compound required to kill the bacteria in the biofilm, resulting in no growth in the
recovery well.

Broad-Spectrum Anticancer Activity

Quinoline derivatives are well-established anticancer agents.[10][11] Halogenation can further
enhance this activity. Their mechanisms are diverse and often involve the modulation of critical
signaling pathways that control cell growth, proliferation, and apoptosis.[1][12]

Mechanisms of Action:
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Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such

as EGFR, which are frequently overactive in cancer cells.[12]

Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) by

activating pathways like the p53/Bax-dependent pathway.[13]

Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G2/M phase),

preventing cancer cells from dividing.[12]

Inhibition of Tubulin Polymerization: Some derivatives disrupt the formation of the mitotic

spindle, a critical component for cell division.

Data Summary: Anticancer Activity (ICso Values)

Compound Cancer Cell .
. ICs0 (M) Mechanism Reference
Class Line
Quinoline-
_ PI3K/Akt/mTOR
Chalcone Hybrid ~ A549 (Lung) 1.91 o [12]
inhibition
(39)
Quinoline-
_ K-562 PI3K/AKt/mTOR
Chalcone Hybrid , 5.29 o [12]
(Leukemia) inhibition
(40)
Quinoline-
Chalcone Hybrid SKBR-3 (Breast) 0.70 Not specified [12]
(53)
7-alkoxy-4- ) p53/Bax-
) o Multiple Human
aminoquinoline ) <1.0 dependent [13]
Lines _
(109) apoptosis

Visualization: Anticancer Sighaling Pathway Inhibition
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by a halogenated quinolin-6-ol derivative.

Neuroprotective Potential

Emerging research indicates that certain quinoline derivatives possess neuroprotective
properties, which may be beneficial for treating neurodegenerative diseases like Alzheimer's
and Parkinson's.[14][15] This activity is often linked to their antioxidant capabilities and their
ability to inhibit key enzymes involved in neurodegeneration.[3]

Key Mechanisms:
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» Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species
(ROS), reducing the oxidative stress that contributes to neuronal cell death.[14]

» Enzyme Inhibition: Halogenated quinolines have been investigated as inhibitors of
monoamine oxidase A and B (MAO-A, MAO-B), enzymes that break down neurotransmitters.
[16] Inhibition of these enzymes can restore neurotransmitter levels and is a therapeutic
strategy for Parkinson's disease.

Structure-Activity Relationships (SAR)

Synthesizing the available data reveals several key trends that guide the rational design of
more potent halogenated quinolin-6-ol derivatives:

» Position of Halogen: The specific location of the halogen atom on the quinoline ring
significantly impacts activity. While a comprehensive SAR for the 6-ol series is still
developing, studies on related quinolines show that substitutions at the C5, C7, and C8
positions can dramatically alter biological outcomes.

e Type of Halogen: The nature of the halogen (F, ClI, Br, I) influences lipophilicity and electronic
properties. Often, more lipophilic bromo and iodo derivatives show enhanced activity, but this
can also increase cytotoxicity, requiring a careful balance.

e Substituents at C2 and C4: Modifications at the C2 and C4 positions are critical for tuning the
activity profile.[6][7][8] For example, adding alkyl or amino groups can optimize antibacterial
and antibiofilm efficacy.[7]

» Substituents at C3: In some quinoline series, a substituent at the C3 position has been
identified as an absolute requirement for high-affinity binding to specific biological targets.
[17]

Future Perspectives

Halogenated quinolin-6-ol derivatives represent a versatile and highly "tunable" chemical
scaffold.[6][8] The future of this compound class lies in the detailed exploration of their
mechanisms of action and the strategic design of next-generation therapeutics. Key areas for
future research include:
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o Target Deconvolution: Identifying the specific molecular targets responsible for their potent
antibiofilm and anticancer effects.

» Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability,
and oral bioavailability while minimizing off-target toxicity.

e Synergistic Therapies: Investigating the use of these compounds in combination with existing
antibiotics or chemotherapeutics to overcome drug resistance.

By leveraging the principles of medicinal chemistry and a deeper understanding of their
biological interactions, halogenated quinolin-6-ol derivatives hold significant promise for
addressing critical unmet needs in infectious diseases and oncology.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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